

A Technical Guide to the Chemical Properties of 5-Bromo-2-methoxyaniline

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452

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Introduction

5-Bromo-2-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of more complex organic molecules. Its bifunctional nature, possessing both an amine and a bromo group on a methoxy-activated benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic information, and key synthetic protocols.

Chemical and Physical Properties

5-Bromo-2-methoxyaniline is typically a white to pale brown crystalline solid at room temperature.^{[1][2]} Its core structure consists of an aniline ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This substitution pattern dictates its reactivity, particularly in cross-coupling reactions and electrophilic aromatic substitutions.

Quantitative Data Summary

The key physical and chemical properties of **5-Bromo-2-methoxyaniline** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	5-Bromo-2-methoxyaniline	[3]
Synonyms	2-Amino-4-bromoanisole, 5-Bromo-o-anisidine	[3]
CAS Number	6358-77-6	
Molecular Formula	C ₇ H ₈ BrNO	[3]
Molecular Weight	202.05 g/mol	[3]
Appearance	White to pale brown crystalline powder	[1][2]
Melting Point	94-98 °C	
Boiling Point	275 °C	[4]
Solubility	Slightly soluble in water	[4]
Storage Temperature	2-8 °C	

Spectroscopic Properties

Detailed experimental spectroscopic data for **5-Bromo-2-methoxyaniline** is not readily available in public databases. Commercial suppliers and chemical databases like ChemicalBook may provide spectral data upon request.[1] However, based on the analysis of similar substituted anilines, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The chemical shifts (δ) in ppm relative to TMS would likely be in the following regions:

- Aromatic Protons (Ar-H): ~6.5-7.5 ppm. The splitting pattern will be complex due to the substitution pattern.

- Amine Protons (-NH_2): A broad singlet typically between 3.5-4.5 ppm, which can vary with solvent and concentration.
- Methoxy Protons (-OCH_3): A sharp singlet around 3.8 ppm.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The expected chemical shift ranges are:

- Aromatic Carbons (C-Br , C-N , C-O , C-H): $\sim 100\text{-}150$ ppm.
- Methoxy Carbon (-OCH_3): $\sim 55\text{-}60$ ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- N-H Stretch (Amine): Two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Above 3000 cm^{-1} .
- C-H Stretch (Aliphatic -OCH_3): Just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): $\sim 1500\text{-}1600\text{ cm}^{-1}$.
- C-N Stretch: $\sim 1250\text{-}1350\text{ cm}^{-1}$.
- C-O Stretch (Aryl ether): $\sim 1200\text{-}1250\text{ cm}^{-1}$ (asymmetric) and $\sim 1000\text{-}1050\text{ cm}^{-1}$ (symmetric).
- C-Br Stretch: In the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M^+) at m/z corresponding to the molecular weight (202.05 g/mol). A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, resulting in M^+ and M^++2 peaks of similar intensity.

Reactivity and Synthetic Applications

5-Bromo-2-methoxyaniline is a valuable intermediate in organic synthesis. The presence of the amine, bromo, and methoxy groups allows for a wide range of chemical transformations.

- **Amine Group:** The amine group can undergo diazotization, acylation, and alkylation reactions. It is a nucleophilic site and can participate in the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.
- **Bromo Group:** The carbon-bromine bond is susceptible to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.
- **Aromatic Ring:** The methoxy and amino groups are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.

A key application of **5-Bromo-2-methoxyaniline** is as a precursor in the synthesis of the selective estrogen receptor degrader (SERD) Elacestrant, a drug used in the treatment of breast cancer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **5-Bromo-2-methoxyaniline** and its use in a representative cross-coupling reaction.

Synthesis of 5-Bromo-2-methoxyaniline

A common laboratory-scale synthesis involves the reduction of a nitro precursor.

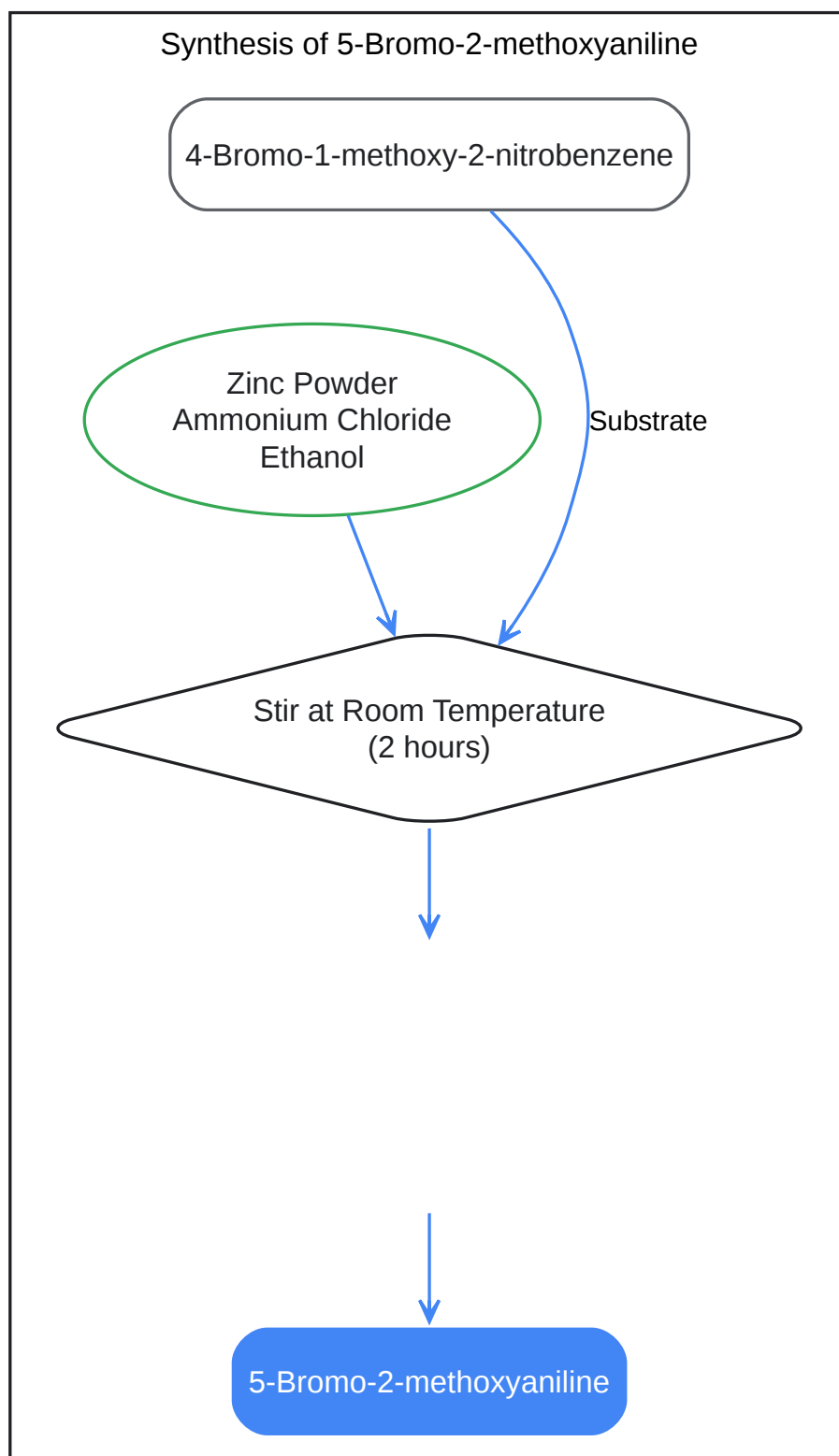
Reaction: Reduction of 4-Bromo-1-methoxy-2-nitrobenzene.

Procedure:

- To a solution of 4-bromo-1-methoxy-2-nitrobenzene (2.00 g, 8.62 mmol) in ethanol (65 mL), add zinc powder (5.64 g, 86.0 mmol) and ammonium chloride (4.61 g, 86.0 mmol).^[4]
- Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).^[4]

- Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove the zinc salts.[4]
- Concentrate the filtrate under reduced pressure to yield the crude product.[4]
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **5-Bromo-2-methoxyaniline** as an off-white solid.[4]

The synthesis workflow is illustrated in the diagram below.



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Caption: Workflow for the synthesis of **5-Bromo-2-methoxyaniline**.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide like **5-Bromo-2-methoxyaniline**.

Reaction: Coupling of **5-Bromo-2-methoxyaniline** with a generic amine.

Materials:

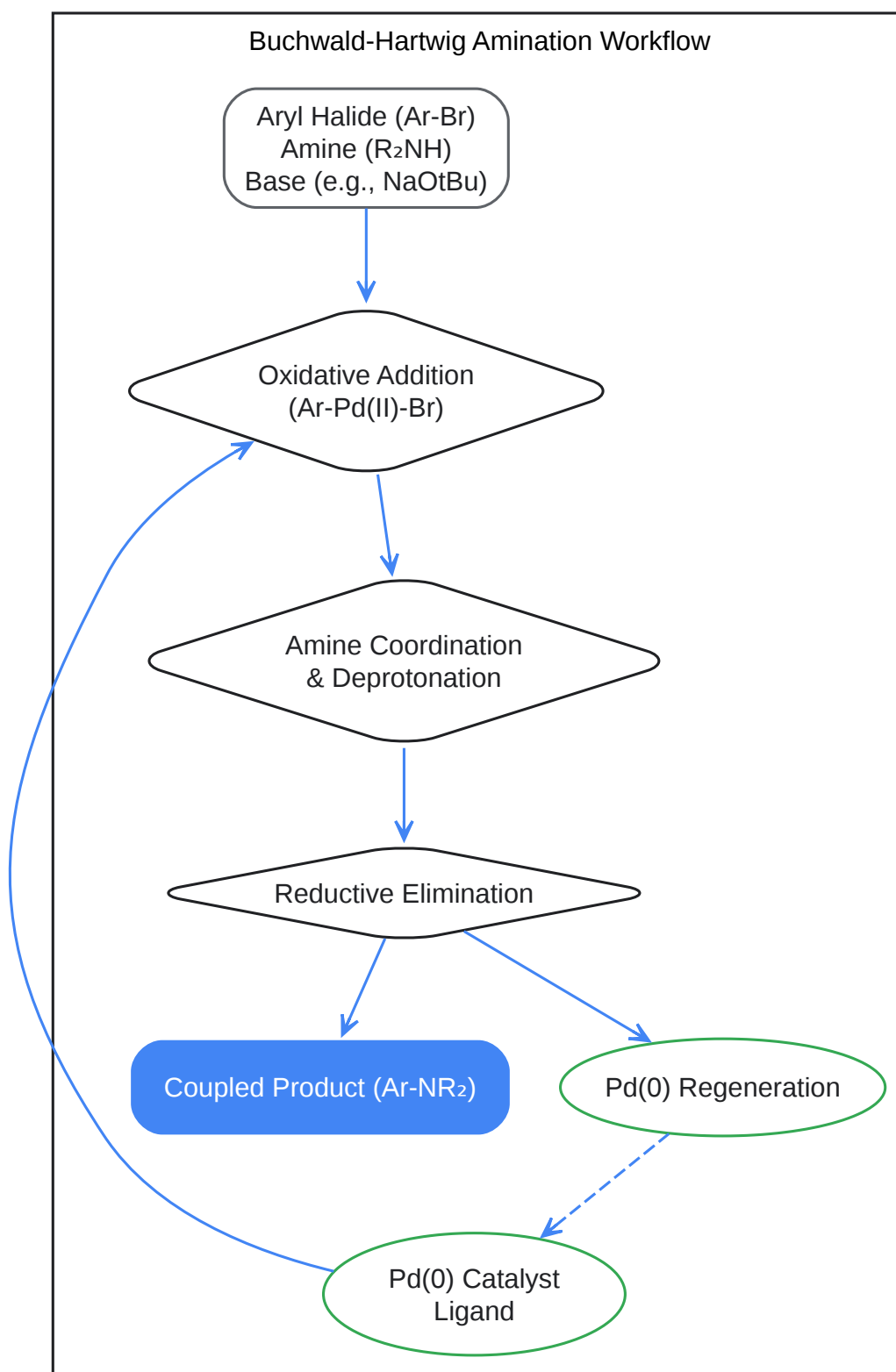
- **5-Bromo-2-methoxyaniline** (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Phosphine Ligand (e.g., Xantphos, 4 mol%)
- Sodium tert-butoxide (NaOtBu , 1.4 equiv)
- Anhydrous, degassed toluene (5 mL)

Procedure:

- In a glovebox or under an inert atmosphere (Argon or Nitrogen), add **5-Bromo-2-methoxyaniline**, the amine, sodium tert-butoxide, $\text{Pd}(\text{OAc})_2$, and the phosphine ligand to an oven-dried Schlenk tube equipped with a stir bar.
- Add the anhydrous, degassed toluene via syringe.
- Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.
- Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

The logical flow of a Buchwald-Hartwig amination is depicted below.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety Information

5-Bromo-2-methoxyaniline is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317).
- Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330). IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-methoxyaniline is a synthetically useful building block with well-defined physical properties. Its reactivity, driven by the amine, bromo, and methoxy functional groups, makes it an important intermediate for the synthesis of pharmaceuticals and other high-value organic compounds. While detailed public spectroscopic data is limited, its structure and properties can be reliably predicted based on established chemical principles. Proper handling and safety precautions are essential when working with this compound.

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